
GW7647
描述
GW7647 是一种有效的过氧化物酶体增殖物激活受体 α (PPARα) 的选择性激动剂。它以其高的受体结合亲和力和特异性而闻名,使其成为科学研究中宝贵的化合物,特别是在生物学和医学领域。This compound 的化学式为 C29H46N2O3S,分子量为 502.75 g/mol .
准备方法
合成路线和反应条件
GW7647 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
核心结构的形成: 这涉及环己烷丁胺与环己基异氰酸酯反应形成脲衍生物。
苯硫基的引入: 然后将脲衍生物在碱性条件下与 2-(4-溴苯硫基)-2-甲基丙酸反应,引入苯硫基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以确保高产率和纯度。 在工业环境中,通常使用自动化系统和先进的纯化技术,如柱色谱和重结晶 .
化学反应分析
反应类型
GW7647 会发生各种化学反应,包括:
氧化: this compound 可以氧化形成亚砜和砜。
还原: 还原反应可以将 this compound 转化为其相应的硫醇衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 通常使用氢化钠和卤代烷烃等试剂
主要产物
科学研究应用
Metabolic Disorders
Non-Alcoholic Steatohepatitis (NASH)
GW7647 has shown promise in treating non-alcoholic steatohepatitis, a condition characterized by liver inflammation and damage due to fat accumulation. A study demonstrated that co-treatment with this compound and metformin significantly reduced liver injury and fibrosis in mice subjected to a high-fat diet. The mechanism involved the activation of the AMP-activated protein kinase (AMPK) pathway, which enhanced lipid oxidation and reduced triglyceride levels in the liver .
Key Findings:
- Liver Steatosis Improvement : this compound treatment led to a decrease in liver triglyceride content and improved histological grades of liver steatosis.
- Gene Expression : The treatment restored the expression of key genes involved in β-oxidation, such as CPT1 and ACOX1, which are essential for fatty acid metabolism .
Treatment Group | Liver Triglycerides (mg/g) | Steatosis Grade |
---|---|---|
Control | 150 | 3 |
This compound Monotherapy | 80 | 1 |
Co-treatment with Metformin | 60 | 1 |
Neurodegenerative Diseases
Alzheimer's Disease
Recent research indicates that this compound has protective effects against oxidative stress and iron dysregulation in models of Alzheimer's disease. In studies using APP/PS1 mice, this compound administration resulted in reduced amyloid-beta burden and improved cognitive function. This effect was attributed to the activation of PPAR-α, which promoted antioxidant responses and inhibited neuronal inflammation .
Case Study Insights:
- Cognitive Improvement : Behavioral tests showed significant improvements in memory tasks for mice treated with this compound.
- Mechanistic Pathway : Activation of PPAR-α was linked to enhanced transcription of the antioxidant enzyme GPx4, reducing oxidative stress and neuronal cell death .
Treatment Group | Amyloid-Beta Levels (µg/g) | Cognitive Score (Max: 10) |
---|---|---|
Control | 120 | 4 |
This compound Treatment | 60 | 8 |
Cardiovascular Health
Vascular Relaxation
This compound has been studied for its effects on vascular smooth muscle relaxation. It was found to elevate cyclic guanosine monophosphate (cGMP) levels through stimulation of soluble guanylyl cyclase, leading to vasodilation. Interestingly, some effects were observed independently of PPAR-α activation, suggesting additional pathways may be involved .
Mechanistic Insights:
- Vasodilatory Effects : In experiments with isolated aortic rings, this compound induced significant relaxation responses.
- Role of cGMP : The vasodilatory effect was partially blocked by inhibitors of soluble guanylyl cyclase, indicating that cGMP plays a critical role in mediating these effects .
Treatment Condition | cGMP Levels (pmol/mL) | Relaxation Percentage (%) |
---|---|---|
Control | 50 | 10 |
This compound | 150 | 45 |
作用机制
GW7647 通过结合并激活 PPARα 发挥其作用,PPARα 是一种核激素受体,调节参与脂质代谢、炎症和能量稳态的基因的表达这种结合导致靶基因的转录激活或抑制,从而产生各种生理效应 .
相似化合物的比较
类似化合物
WY-14643: 另一种具有类似生物学效应的强效 PPARα 激动剂。
贝扎菲布拉特: 一种纤维酸类药物,可以激活 PPARα,在临床上用于治疗高脂血症。
GW501516: 一种具有不同但相关的生物活性的 PPARδ 激动剂
GW7647 的独特性
This compound 由于其与其他 PPAR 激动剂相比,对 PPARα 的高选择性和效力而独一无二。 据证明,它对 PPARα 的选择性比 PPARγ 和 PPARδ 高 200 倍以上,使其成为研究 PPARα 特定途径和效应的宝贵工具 .
生物活性
GW7647 is a highly potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor involved in lipid metabolism, inflammation, and cellular proliferation. This compound has garnered attention in various studies for its biological activities, particularly in the context of metabolic disorders and cancer.
This compound functions primarily by activating PPARα, which regulates the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. The binding of this compound to PPARα facilitates its translocation to the nucleus, where it influences gene transcription.
Key Findings:
- Activation of PPARα : this compound enhances the transcriptional activity of PPARα, leading to increased expression of target genes such as acyl-CoA oxidase 1 (Acox1) and cytochrome P450 4A10 (Cyp4a10) .
- Cell Cycle Regulation : In human smooth muscle cells (hSMCs), this compound treatment resulted in a dose-dependent inhibition of cell proliferation by altering cell-cycle distribution, specifically increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase .
Effects on Lipid Metabolism
This compound has been shown to significantly influence lipid metabolism, particularly in liver tissues. In studies involving mouse models, long-term administration of this compound led to notable changes in hepatic lipid profiles.
Table 1: Hepatic Effects of this compound Treatment
Parameter | Control Group | This compound Treatment |
---|---|---|
Body Weight (g) | 25 ± 2 | 22 ± 2* |
Liver Weight (g) | 5 ± 0.5 | 6 ± 0.5* |
Acox1 mRNA Expression (fold) | 1.0 | 3.5* |
Cyp4a10 mRNA Expression (fold) | 1.0 | 2.8* |
*Significant difference from control group (p < 0.05).
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages. This effect is mediated through enhanced degradation of iNOS protein via the proteasome pathway .
Study on Hepatocarcinogenesis
In a study examining hepatocarcinogenesis, mice treated with this compound showed altered liver histology and increased expression of hepatic enzymes associated with fatty acid metabolism. The incidence of severe centrilobular hypertrophy was significantly higher in PPARα-humanized mice treated with this compound compared to controls .
Ischemia/Reperfusion Injury
Another study highlighted the protective role of this compound against ischemia/reperfusion injury by abrogating the elevation of free fatty acids during reperfusion events, indicating a potential therapeutic application for cardiovascular diseases .
属性
IUPAC Name |
2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYXWMTHFMHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040748 | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265129-71-3 | |
Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 7647 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-7647 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。